Methyl 3-methoxy-2,4-dimethylbenzoate
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Overview
Description
Methyl 3-methoxy-2,4-dimethylbenzoate: is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of methoxy and methyl groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2,4-dimethylbenzoate can be synthesized through the esterification of 3-methoxy-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-methoxy-2,4-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-methoxy-2,4-dimethylbenzoic acid.
Reduction: 3-methoxy-2,4-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives such as 3-methoxy-2,4-dimethylbromobenzene.
Scientific Research Applications
Methyl 3-methoxy-2,4-dimethylbenzoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and reactivity. Pathways involved may include metabolic transformations and signal transduction processes.
Comparison with Similar Compounds
Methyl 3,4-dimethylbenzoate: Lacks the methoxy group, leading to different reactivity and applications.
Methyl 3-methoxybenzoate: Lacks the additional methyl groups, affecting its chemical properties.
Methyl 2,4-dimethylbenzoate: Similar structure but without the methoxy group, resulting in distinct chemical behavior.
Uniqueness: Methyl 3-methoxy-2,4-dimethylbenzoate is unique due to the presence of both methoxy and methyl groups, which confer specific electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions in biological systems.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-methoxy-2,4-dimethylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-7-5-6-9(11(12)14-4)8(2)10(7)13-3/h5-6H,1-4H3 |
InChI Key |
KNVVDJDFIDNQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)OC |
Origin of Product |
United States |
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